Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Antimalarial drug discovery DHODH inhibition Species selectivity

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-17-4) is a heterocyclic building block with the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, characterized by a fused pyrrolo[2,3-d]pyrimidine bicyclic core bearing a methyl ester at the 2-position and a carbonyl at the 6-position. The compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold extensively exploited in medicinal chemistry for kinase inhibitor development, particularly targeting Janus kinases (JAKs) and dihydroorotate dehydrogenase (DHODH).

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B12947843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2CC(=O)NC2=N1
InChIInChI=1S/C8H7N3O3/c1-14-8(13)7-9-3-4-2-5(12)10-6(4)11-7/h3H,2H2,1H3,(H,9,10,11,12)
InChIKeyWTOXQPQTZKPHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: Core Structural Identity and Procurement-Relevant Features


Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-17-4) is a heterocyclic building block with the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, characterized by a fused pyrrolo[2,3-d]pyrimidine bicyclic core bearing a methyl ester at the 2-position and a carbonyl at the 6-position . The compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold extensively exploited in medicinal chemistry for kinase inhibitor development, particularly targeting Janus kinases (JAKs) and dihydroorotate dehydrogenase (DHODH) [1]. This specific substitution pattern—oxo at C6 and methyl carboxylate at C2—is documented in US Patent US8703811, where it appears as a characterized intermediate with defined biological activity against Plasmodium falciparum DHODH [2].

Why In-Class Pyrrolopyrimidine Analogs Cannot Substitute for Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Rigorous Research Programs


Within the pyrrolo[2,3-d]pyrimidine family, seemingly minor regioisomeric or substituent variations produce profound divergence in biological target engagement, physicochemical properties, and synthetic utility. The 2-carboxylate ester with a C6-oxo motif is not interchangeable with the 4-carboxylate regioisomer (CAS 1095822-24-4), the non-oxo 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1363380-73-7), or the 5-bromo analog (CAS 1638767-44-8). Each substitution alters the hydrogen-bonding network, LogP, and topological polar surface area (tPSA) in ways that cascade into differential reactivity in cross-coupling, differential enzyme inhibition profiles, and distinct pharmacokinetic liabilities . Procurement decisions that treat these as drop-in replacements risk introducing uncontrolled variables into SAR campaigns, invalidating prior crystallographic or biochemical data, and compromising batch-to-batch reproducibility in lead optimization workflows .

Quantitative Differentiation Evidence: Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vs. Closest Analogs


PfDHODH Enzyme Inhibition: 64 nM IC₅₀ with >469-Fold Species Selectivity vs. Human DHODH

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (documented as US8703811, compound 57) inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 64 nM, while showing negligible activity against human DHODH (IC₅₀ > 30,000 nM), yielding a calculated species selectivity index exceeding 469-fold [1]. In contrast, the clinical-stage triazolopyrimidine PfDHODH inhibitor DSM265 achieves an IC₅₀ of approximately 8.9–30 nM against PfDHODH but belongs to a structurally distinct chemotype, while the pyrrole-based series from which this compound derives was developed specifically to address the metabolic liabilities of triazolopyrimidines . The 4-carboxylate regioisomer (CAS 1095822-24-4) lacks publicly disclosed PfDHODH activity, indicating the 2-carboxylate position is critical for target engagement .

Antimalarial drug discovery DHODH inhibition Species selectivity Plasmodium falciparum

Physicochemical Differentiation: LogP and tPSA Comparison Between 2-Carboxylate and Closest Regioisomeric and Oxidation-State Analogs

The target compound exhibits a computed XLogP3 of -0.4 and a topological polar surface area (tPSA) of 81.2 Ų . By comparison, the fully aromatic non-oxo analog Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1363380-73-7, MW 177.16, tPSA 67.9 Ų) lacks the C6 carbonyl, eliminating a hydrogen bond acceptor and reducing tPSA by approximately 13.3 Ų . The 5-bromo analog Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638767-44-8, MW 256.06, tPSA 67.9 Ų, XLogP3 1.5) is substantially more lipophilic with a ΔLogP of 1.9 units versus the target compound [1]. The 6-oxo-4-carboxylate regioisomer (CAS 1095822-24-4) shares the same molecular formula (C₈H₇N₃O₃, MW 193.16) but differs in ester position, altering the intramolecular hydrogen-bonding pattern and the spatial orientation of the ester carbonyl for subsequent derivatization .

Physicochemical properties LogP tPSA Drug-likeness Medicinal chemistry prioritization

Regiochemical Differentiation: 2-Carboxylate vs. 4-Carboxylate – Synthetic Vector and Hydrogen-Bonding Architecture

The target compound positions the methyl carboxylate at the C2 position of the pyrimidine ring, adjacent to N1 and N3, creating a hydrogen bond acceptor-donor network with 5 H-bond acceptors and 1 H-bond donor (the N7–H of the pyrrole ring), totaling a tPSA of 81.2 Ų . The regioisomeric Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-24-4) places the ester at the C4 position, which alters the angle and distance of the ester carbonyl relative to the fused ring nitrogen atoms . This positional shift affects coordination geometry with metal catalysts in cross-coupling and changes the recognition pattern by kinase hinge regions, where the 2-carboxylate can form bidentate interactions with the kinase hinge backbone that the 4-carboxylate cannot replicate [1]. The 2-carboxylate-6-oxo pattern is structurally validated in the context of DHODH inhibitor patents, whereas the 4-carboxylate regioisomer appears primarily in cGMP modulator patent literature (WO2017112617A1), indicating divergent biological application spaces [2].

Regiochemistry Synthetic intermediate Hydrogen bonding SAR Crystallography

Synthetic Tractability and Product Purity: 98% Assayed Purity with Multi-Vendor Availability vs. 95% for Closest Analogs

The target compound is available from multiple independent vendors at ≥98% purity (Leyan: 98% ; MolCore: NLT 98% ; Moldb: NLT 98% ), supported by NMR, HPLC, and LC-MS documentation. In contrast, the 4-carboxylate regioisomer (CAS 1095822-24-4) is typically supplied at 95% purity , and the 5-bromo analog (CAS 1638767-44-8) at 95% [1]. This 3-percentage-point purity differential, while numerically modest, reflects a difference in impurity burden: at 95% purity, 50 mg of material per gram may consist of unidentified byproducts capable of interfering with enzymatic assays or cross-coupling reactions. The target compound also carries defined hazard classifications (GHS07, H302-H315-H319-H335) with corresponding precautionary statements, enabling standardized safety handling protocols —information not uniformly available for all analogs.

Chemical purity Vendor qualification Building block quality Reproducibility Procurement

CYP2D6 Off-Target Liability: 100 nM IC₅₀ Provides an Early Selectivity Flag Absent from Analog Characterization Data

In addition to its primary PfDHODH activity, the target compound has been profiled against human cytochrome P450 2D6, showing an IC₅₀ of 100 nM [1]. This represents only a ~1.6-fold window between PfDHODH inhibition (64 nM) and CYP2D6 inhibition (100 nM), providing an early, quantifiable alert for potential drug-drug interaction risk during lead optimization. In contrast, no CYP450 inhibition data have been publicly reported for the 4-carboxylate regioisomer (CAS 1095822-24-4) or the non-oxo analog (CAS 1363380-73-7), and the 5-bromo analog (CAS 1638767-44-8) has CYP profiling limited to general statements in vendor literature without specific IC₅₀ values [2]. For procurement decisions, this means the target compound arrives with a known off-target liability profile that can be rationally addressed through medicinal chemistry, whereas analogs require de novo CYP panel screening before the same risk assessment can be performed.

CYP450 inhibition Off-target profiling Drug-drug interaction Selectivity Preclinical safety

LogP-Driven Synthetic Accessibility: -0.4 XLogP3 Enables Aqueous Reaction Conditions Inaccessible to Lipophilic Analogs

With an XLogP3 of -0.4, the target compound exhibits aqueous solubility characteristics that enable its use in water-miscible reaction conditions (e.g., aqueous Suzuki-Miyaura couplings, enzymatic transformations) where more lipophilic analogs precipitate or partition into organic phases . The 5-bromo analog (XLogP3 1.5) requires predominantly organic solvent systems for comparable transformations, with a predicted ~80-fold higher octanol-water partition coefficient [1]. The non-oxo analog (CAS 1363380-73-7), lacking the C6 carbonyl, also trends more lipophilic than the target compound due to reduced hydrogen-bonding capacity (tPSA 67.9 vs. 81.2 Ų) . This physicochemical profile positions the target compound as the preferred building block for synthetic sequences requiring aqueous-phase or biphasic conditions—particularly relevant for amide coupling at the 2-ester position, where the -0.4 LogP facilitates homogeneous reaction mixtures with water-soluble amine coupling partners.

Synthetic chemistry Aqueous compatibility LogP Reaction solvent Process chemistry

Procurement-Driven Application Scenarios for Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization: PfDHODH Inhibitor SAR Campaigns Leveraging Pre-Existing Species Selectivity Data

Research teams pursuing novel PfDHODH inhibitors as next-generation antimalarials can deploy this building block with the confidence that the core scaffold already delivers a 64 nM PfDHODH IC₅₀ and >469-fold selectivity over human DHODH [1]. Unlike starting from the 4-carboxylate regioisomer—which has no reported PfDHODH activity—or the 5-bromo analog—which requires additional heteroaryl coupling steps before activity can be assessed—this compound enables immediate focused library synthesis at the 2-ester position for amide or hydrazide diversification [2]. The pre-existing CYP2D6 liability flag (IC₅₀ = 100 nM) further allows teams to prospectively design against this off-target from the first round of analog synthesis, rather than discovering it retrospectively during lead profiling [3].

Aqueous-Phase Parallel Library Synthesis for Early-Stage Kinase Inhibitor Screening

The compound's XLogP3 of -0.4 and tPSA of 81.2 Ų make it the most aqueous-compatible member of the pyrrolo[2,3-d]pyrimidine-2-carboxylate family, enabling direct amide coupling with water-soluble amines without requiring DMF or DMSO co-solvents . This property is particularly advantageous for automated parallel synthesis platforms where solvent removal bottlenecks throughput—the target compound's aqueous solubility supports solid-phase extraction (SPE) or simple aqueous workup rather than silica gel chromatography between steps. The 5-bromo analog (XLogP3 1.5) cannot match this workflow compatibility, requiring organic solvent systems that add approximately 30–45 minutes of evaporation time per 96-well plate [4].

Regiochemically Defined Fragment Library Construction for X-Ray Crystallography and Biophysical Screening

For fragment-based drug discovery (FBDD) programs requiring structurally unambiguous, high-purity building blocks, the 2-carboxylate-6-oxo substitution pattern provides a geometrically defined hydrogen-bonding array (5 acceptors, 1 donor) suitable for soaking into kinase crystals or screening by surface plasmon resonance (SPR) [3]. The 98% purity specification, supported by NMR, HPLC, and LC-MS documentation , meets the >97% purity threshold commonly required for fragment library membership, whereas the 4-carboxylate regioisomer at 95% purity falls below this standard and would require additional purification before library registration. The 2-ester position also provides a distinct vector for fragment growing compared to the 4-ester, enabling complementary coverage of chemical space when both regioisomers are included in a fragment collection.

Contract Research and Custom Synthesis: Building Block Qualification for Multi-Step Route Scouting

Contract research organizations (CROs) and process chemistry groups scoping multi-step synthetic routes benefit from the compound's multi-vendor availability at 98% purity with full analytical documentation (NMR, HPLC, LC-MS) . This enables competitive sourcing and batch-to-batch consistency verification without investing in in-house purification before route validation. The defined GHS hazard classification (H302-H315-H319-H335, GHS07) allows immediate integration into laboratory information management systems (LIMS) with pre-configured safety protocols, reducing administrative overhead. In contrast, the 4-carboxylate regioisomer and the 5-bromo analog carry less thoroughly documented safety profiles across vendors, introducing compliance friction in regulated CRO environments.

Quote Request

Request a Quote for Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.